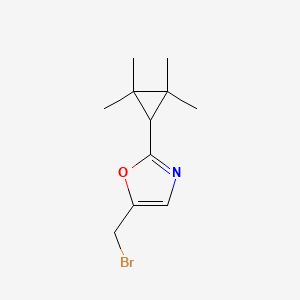
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to an oxazole ring and a tetramethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be attached through a substitution reaction involving a suitable cyclopropyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring or the bromomethyl group can yield different products with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce oxazole derivatives with hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving oxazole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
5-(Methyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole imparts unique reactivity compared to its analogs
Propriétés
Formule moléculaire |
C11H16BrNO |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C11H16BrNO/c1-10(2)8(11(10,3)4)9-13-6-7(5-12)14-9/h6,8H,5H2,1-4H3 |
Clé InChI |
WZMKHBRXYBQIEL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C2=NC=C(O2)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)


![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
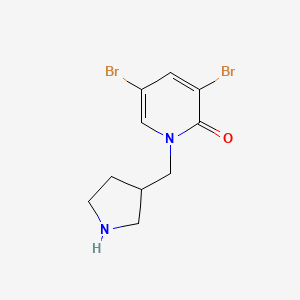
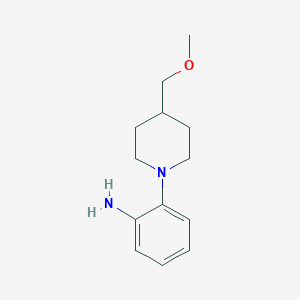
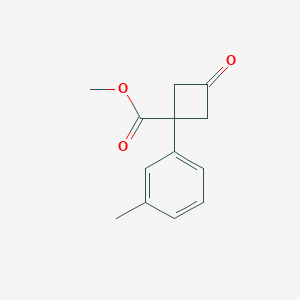
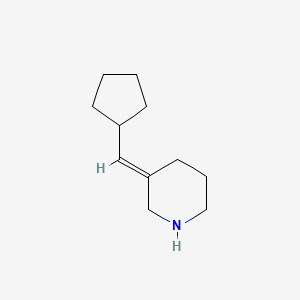
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
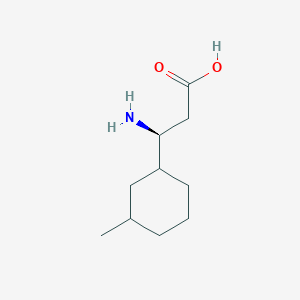


![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
